molecular formula C10H11N3O B8749673 3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE CAS No. 467235-07-0

3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE

Cat. No.: B8749673
CAS No.: 467235-07-0
M. Wt: 189.21 g/mol
InChI Key: DFEWCUGAJHKOAS-UHFFFAOYSA-N
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Description

3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE is a heterocyclic compound with a benzotriazole core structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The benzotriazole ring system is a versatile scaffold in organic synthesis, making it an important compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE typically involves the reaction of benzotriazole derivatives with appropriate aldehydes under controlled conditions. One common method involves the use of 3-isopropylbenzotriazole as a starting material, which is then subjected to formylation reactions to introduce the aldehyde group at the 5-position of the benzotriazole ring. The reaction conditions often include the use of formylating agents such as Vilsmeier-Haack reagent or other formylation reagents under mild to moderate temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance the reaction efficiency and selectivity is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted benzotriazole derivatives depending on the electrophilic reagent used.

Scientific Research Applications

3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of corrosion inhibitors, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE involves its interaction with specific molecular targets and pathways The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit corrosion In biological systems, the compound may interact with enzymes and receptors, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

    1H-indole-3-carbaldehyde: Another heterocyclic compound with a similar aldehyde functional group.

    Benzimidazole derivatives: Compounds with similar ring structures and chemical properties.

    Pyrazole derivatives: Heterocyclic compounds with similar reactivity and applications.

Uniqueness

3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE is unique due to its specific substitution pattern on the benzotriazole ring, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

467235-07-0

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-propan-2-ylbenzotriazole-5-carbaldehyde

InChI

InChI=1S/C10H11N3O/c1-7(2)13-10-4-3-8(6-14)5-9(10)11-12-13/h3-7H,1-2H3

InChI Key

DFEWCUGAJHKOAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C=O)N=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred, cold (−78° C.) solution of 3-isopropyl-3H-benzotriazole-5-carboxylic acid methoxy-methyl-amide (4.26 g) in 20 mL of toluene was added drop-wise 17.2 mL of DIBAL in toluene (1 M). The mixture was stirred for 1 hour at −78° C. before warming to 0° C. The reaction was quenched with aqueous 1 N hydrochloric acid, diluted with water and extracted with ethyl acetate (3 times). The combined extracts were washed with water, brine, dried (sodium sulfate), filtered, and the filtrate was concentrated to give a yellow oil. This oil was purified by flash chromatography (eluting with 2:1 hexanes/ethyl acetate) to give 2.24 g of 3-isopropyl-3H-benzotriazole-5-carbaldehyde as a yellow oil which crystallized upon standing; MS 190 M+1.
Quantity
4.26 g
Type
reactant
Reaction Step One
Name
Quantity
17.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-isopropyl-3H-benzotriazole-5-carbaldehyde

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